6-amino-2-(furan-2-ylmethylamino)-1H-pyrimidin-4-one
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Overview
Description
6-amino-2-(furan-2-ylmethylamino)-1H-pyrimidin-4-one is a heterocyclic compound that contains both pyrimidine and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(furan-2-ylmethylamino)-1H-pyrimidin-4-one typically involves the reaction of 2-furylmethylamine with a suitable pyrimidine precursor. One common method involves the condensation of 2-furylmethylamine with 4-chloro-6-aminopyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(furan-2-ylmethylamino)-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine and furan derivatives, depending on the nucleophile used.
Scientific Research Applications
6-amino-2-(furan-2-ylmethylamino)-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-amino-2-(furan-2-ylmethylamino)-1H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acid-binding proteins.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(furan-2-ylmethylamino)-1H-pyrimidin-6-one: Similar structure but with different substitution pattern on the pyrimidine ring.
6-amino-2-(thiophen-2-ylmethylamino)-1H-pyrimidin-4-one: Contains a thiophene ring instead of a furan ring.
6-amino-2-(pyridin-2-ylmethylamino)-1H-pyrimidin-4-one: Contains a pyridine ring instead of a furan ring.
Uniqueness
6-amino-2-(furan-2-ylmethylamino)-1H-pyrimidin-4-one is unique due to the presence of both furan and pyrimidine rings, which confer distinct electronic and steric properties
Properties
IUPAC Name |
6-amino-2-(furan-2-ylmethylamino)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-7-4-8(14)13-9(12-7)11-5-6-2-1-3-15-6/h1-4H,5H2,(H4,10,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMNQANWDLFQSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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